molecular formula C10H10ClN3O2S B2667369 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride CAS No. 1258650-03-1

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride

Cat. No. B2667369
M. Wt: 271.72
InChI Key: CLZQKDHIARPVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C10H10ClN3O2S . It has a molecular weight of 271.72 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is O=C(O)C(C=C1)=CC=C1CSC2=NN=CN2.Cl . The InChI code is 1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H .

Scientific Research Applications

Complex Formation with FeIII and FeII

Research indicates that 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride (hereafter referred to as the compound) exhibits notable behavior in forming complexes with FeIII and FeII. Steinhauser et al. (2005) studied complex formation with related ligands, focusing on stability and redox properties. This research is significant for understanding the compound's potential in generating oxidative stress and its role in catalyzing the Fenton reaction in biological media (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).

In Vitro Oxidative Metabolism

The compound has been implicated in the metabolism of novel antidepressants. Hvenegaard et al. (2012) investigated its role in the oxidative metabolism of Lu AA21004, a new antidepressant, revealing the compound's involvement in producing various metabolites through enzymatic reactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Formation of Novel Coordination Polymers

Qin et al. (2009) utilized the compound in creating a novel two-dimensional coordination polymer with cadmium(II). This research highlights the compound's potential in developing new materials with unique structural and chemical properties (Qin, Ma, Liu, Huang, & Dong, 2009).

Role in HIV-1 Inhibition

Watson et al. (2005) explored the use of a related compound as an HIV entry inhibitor. This research provides insight into the potential pharmaceutical applications of similar compounds in treating HIV (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Photodecomposition Studies

The compound's analogs have been studied in the context of photodecomposition. Crosby and Leitis (1969) examined the irradiation of chlorobenzoic acids, leading to significant chemical transformations, which might be relevant for understanding the compound's behavior under similar conditions (Crosby & Leitis, 1969).

Corrosion Inhibition Properties

The compound and its derivatives have applications in corrosion inhibition. Bentiss et al. (2007) studied triazole derivatives for protecting mild steel in acidic environments, indicating the compound's potential in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZQKDHIARPVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride

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